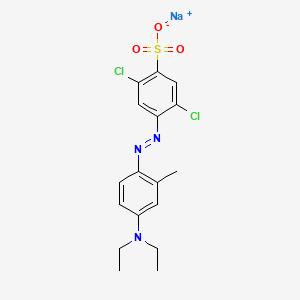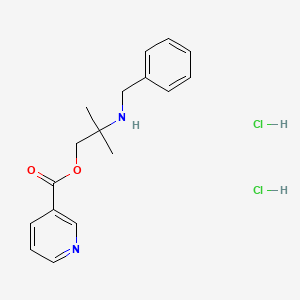
3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxylic acid group, and a substituted ester group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride typically involves multiple steps. One common method includes the esterification of 3-pyridinecarboxylic acid with 2-methyl-2-((phenylmethyl)amino)propanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
Compared to these similar compounds, 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride has a unique ester group and a substituted amino group, which confer distinct chemical properties and reactivity. These structural differences make it a valuable compound for specific research applications and chemical transformations.
Properties
CAS No. |
89054-83-1 |
|---|---|
Molecular Formula |
C17H22Cl2N2O2 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
[2-(benzylamino)-2-methylpropyl] pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C17H20N2O2.2ClH/c1-17(2,19-11-14-7-4-3-5-8-14)13-21-16(20)15-9-6-10-18-12-15;;/h3-10,12,19H,11,13H2,1-2H3;2*1H |
InChI Key |
CEYMXYAUPFACBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)NCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



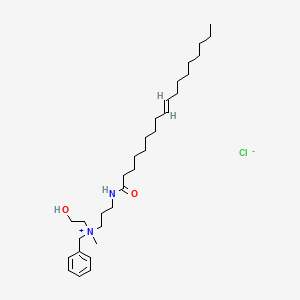

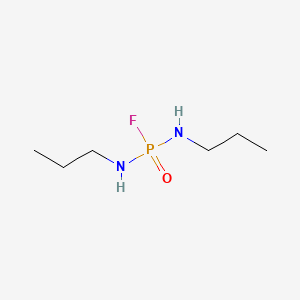

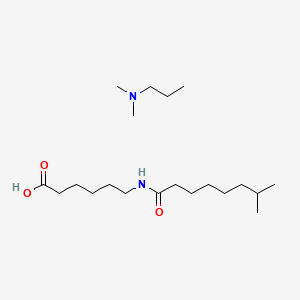

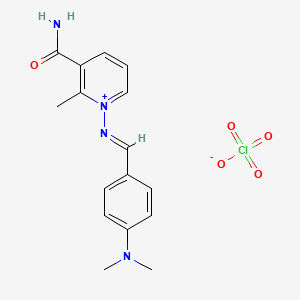
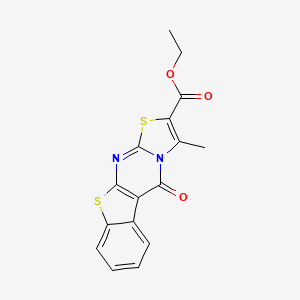

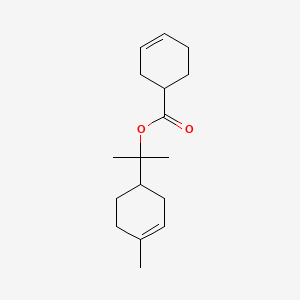
![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)
